molecular formula C8H6Cl2O2 B1323067 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone CAS No. 39066-18-7

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Cat. No.: B1323067
CAS No.: 39066-18-7
M. Wt: 205.03 g/mol
InChI Key: YCAQBCPDPOPUMU-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FTIR)

Key FTIR absorption bands include:

  • C=O stretch : 1680–1700 cm⁻¹ (characteristic of ketones) .
  • O–H stretch : 3200–3500 cm⁻¹ (broad, from the phenolic hydroxyl group) .
  • C–Cl stretches : 550–750 cm⁻¹ (asymmetric and symmetric vibrations) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.60–7.55 (d, 1H, aromatic H adjacent to Cl) .
    • δ 7.30–7.25 (d, 1H, aromatic H adjacent to OH) .
    • δ 5.20 (s, 1H, phenolic -OH) .
    • δ 4.50 (s, 2H, CH₂Cl) .
  • ¹³C NMR :

    • δ 195–200 (C=O) .
    • δ 120–140 (aromatic carbons) .
    • δ 45–50 (CH₂Cl) .

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows:

  • Molecular ion peak : m/z 204.98 ([M]⁺) .
  • Fragment ions :
    • m/z 169.97 ([M – Cl]⁺) .
    • m/z 141.02 ([M – COCH₂Cl]⁺) .

Computational Chemistry Studies of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP-D3/def2-TZVP level predict a nearly planar geometry for the phenyl ring and acetyl group, with a dihedral angle of 2.5° between the two planes . Key findings include:

Parameter Value
C=O Bond Length 1.21 Å
C–Cl Bond Length (phenyl) 1.74 Å
C–Cl Bond Length (acetyl) 1.79 Å
O–H···O Hydrogen Bond Length 1.85 Å

The electrostatic potential map reveals electron-deficient regions near the chlorine atoms and electron-rich areas around the hydroxyl and carbonyl groups, influencing reactivity in electrophilic substitution reactions . Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of the hydroxyl oxygen and the σ* orbitals of adjacent C–Cl bonds, contributing to stabilization .

Properties

IUPAC Name

2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAQBCPDPOPUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631232
Record name 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethan-1-one
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39066-18-7
Record name 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethan-1-one
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Record name Ethanone, 2-chloro-1-(3-chloro-4-hydroxyphenyl)
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone can be synthesized through the selective bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . The reaction yields the desired product with an 85% yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes under controlled conditions to ensure high purity and yield. The reaction is carried out in specialized reactors to maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone serves as a valuable reagent in organic synthesis. It is used for the preparation of complex molecules, including various substituted phenolic compounds and heterocycles. Its chlorinated structure allows for diverse substitution reactions.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly in drug development. It acts as a precursor in the synthesis of pharmaceutical compounds, including those targeting specific enzymes and proteins involved in disease pathways.

Biological Research

In biological studies, this compound is utilized to investigate enzyme inhibition and protein interactions. Its ability to bind to active sites of enzymes can help elucidate biochemical pathways and cellular processes.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Case Study 2: Antioxidant Activity

In vitro assays evaluated the antioxidant activity of the compound using DPPH radical scavenging assays. Concentrations above 100 µM significantly reduced DPPH absorbance, indicating its potential as a natural antioxidant.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and hydroxy groups on the aromatic ring allows for diverse reactivity and applications in various fields .

Biological Activity

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, also known as 2-chloro-1-(3-chloro-4-hydroxyacetophenone), is an α-haloketone with the molecular formula C8H6Cl2O2C_8H_6Cl_2O_2 and a molecular weight of 205.04 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The compound features a chloro substituent at the second carbon of the ethanone moiety and a hydroxyl group on the aromatic ring. Its planar structure facilitates hydrogen bonding, enhancing its reactivity. The presence of multiple functional groups contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of chlorinated acetophenones have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction through pathways such as caspase activation .

Toxicological Studies

Preliminary research highlights that this compound may exhibit irritant properties, necessitating caution during handling and application . The compound's reactivity, particularly due to its halogenated structure, raises concerns about potential toxicities associated with reactive metabolites.

Synthesis and Characterization

A study published in Acta Crystallographica reported the successful synthesis and characterization of this compound using various spectroscopic techniques, including X-ray diffraction. This research emphasized the compound's structural planarity and highlighted its potential as a building block in organic synthesis .

Interaction Studies

Interaction studies have begun to elucidate how this compound reacts with biological molecules. The electron-withdrawing nature of the chloro groups enhances the electrophilicity of the carbonyl carbon, suggesting that this compound could participate in nucleophilic attack reactions with biomolecules .

Comparative Analysis with Analog Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Chloroacetophenone Contains a single chloro group on acetophenoneUsed as a reagent in organic synthesis
2-Chloro-1-(4-hydroxyphenyl)ethanone Similar structure but with a para hydroxyl groupExhibits different biological activity profiles
3-Chloroacetophenone Chlorination at the third positionLess studied; potential for different reactivity
2-Bromo-1-(3-hydroxyphenyl)ethanone Bromine instead of chlorineMay exhibit different chemical properties

The unique combination of chloro and hydroxy groups in this compound enhances its reactivity compared to its analogs, potentially leading to varied biological activities .

Q & A

Q. What are the common synthetic routes for 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, describes acylation of 3-chloroaniline with 2-chloroacetyl chloride in a biphasic system (dichloromethane/aqueous NaOH) at 0°C, yielding 44–78% purity after HPLC analysis. outlines a reflux method using anhydrous K₂CO₃ in ethanol for 6 hours, followed by recrystallization. Key factors include:
  • Catalyst choice : K₂CO₃ promotes efficient deprotonation of phenolic hydroxyl groups.
  • Temperature : Lower temperatures (0°C) reduce side reactions in acylation steps.
  • Solvent selection : Ethanol or acetone ensures solubility and facilitates crystallization.
  • Purification : Recrystallization (ethanol) or column chromatography improves purity .
MethodReagents/ConditionsYieldPurityReference
Acylation3-chloroaniline, 2-chloroacetyl chloride, 0°C, DCM/NaOH44–78%HPLC >95%
Alkylation4-hydroxyacetophenone, 4-chlorobenzyl chloride, K₂CO₃, ethanol refluxNot specifiedRecrystallized

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles are mandatory to avoid skin/eye contact ( ).
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
  • Waste disposal : Segregate halogenated waste and consult certified biohazard disposal services ( ).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Q. Which analytical techniques are used to confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm; carbonyl at ~200 ppm) ( ).
  • HPLC : Quantifies purity (>95% threshold for pharmacological studies) ( ).
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 218.99 [M+H]⁺) ( ).
  • Elemental analysis : Validates C, H, N, Cl content within 0.3% theoretical values .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles and identifies hydrogen-bonding motifs. For example, used SHELX to resolve torsional angles in a dichlorophenyl derivative (R factor = 0.054). Key steps:
  • Data collection : High-resolution (<1.0 Å) data at 123 K reduces thermal motion artifacts.
  • Hydrogen bonding analysis : Graph set notation (e.g., C(6) chains) maps intermolecular interactions ( ).
  • Validation tools : ORTEP-3 visualizes displacement ellipsoids and validates geometry .

Q. How can researchers address contradictions in optimal reaction conditions (e.g., pH) for biocatalytic applications?

  • Methodological Answer : highlights pH-dependent enantioselectivity in Acinetobacter sp.-mediated reductions. For 2-chloro-1-(2,4-dichlorophenyl)ethanone, optimal activity occurs at pH 7.6 (56.2% yield), conflicting with prior studies (pH 5.5). Mitigation strategies:
  • Strain-specific optimization : Screen microbial libraries for pH tolerance.
  • Buffer compatibility : Test phosphate vs. citrate buffers to stabilize enzyme conformations.
  • Ionic strength adjustment : Maintain 0.05–0.2 M phosphate to avoid protein denaturation without compromising yield .

Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Core modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the para-position to enhance electrophilicity ( ).
  • Bioisosteric replacement : Substitute chlorine with fluorine to modulate lipophilicity (logP) while retaining activity ( ).
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with biological targets (e.g., bacterial enzymes) .

Q. How can hydrogen-bonding patterns in crystal structures inform material design?

  • Methodological Answer : Graph set analysis ( ) classifies hydrogen bonds (e.g., D(2,2) dimers) to predict crystal packing and solubility. For example, a derivative in forms O–H···O bonds (2.85 Å), stabilizing a monoclinic lattice. Applications:
  • Co-crystal engineering : Combine with urea or carboxylic acids to enhance bioavailability.
  • Thermal stability : Stronger H-bond networks correlate with higher melting points .

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